6-[(3,4-dichlorophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one
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Overview
Description
6-[(3,4-dichlorophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one is a heterocyclic compound that contains a triazine ring substituted with a dichlorophenylmethyl group and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,4-dichlorophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea in the presence of a base, followed by cyclization with cyanogen bromide. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-[(3,4-dichlorophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Sodium methoxide or potassium tert-butoxide
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Dihydro derivatives of the triazine ring
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-[(3,4-dichlorophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-[(3,4-dichlorophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
Uniqueness
6-[(3,4-dichlorophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one is unique due to its specific substitution pattern and the presence of both a sulfanylidene group and a triazine ring. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-[(3,4-dichlorophenyl)methyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3OS/c11-6-2-1-5(3-7(6)12)4-8-9(16)13-10(17)15-14-8/h1-3H,4H2,(H2,13,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRHQXZFHDVTDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=NNC(=S)NC2=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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